molecular formula C20H21BrN4O3 B2778786 1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one CAS No. 1903042-67-0

1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

Cat. No. B2778786
CAS RN: 1903042-67-0
M. Wt: 445.317
InChI Key: CQRPUWTUSDEQSL-UHFFFAOYSA-N
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Description

This compound appears to contain several functional groups, including an imidazolidinone, a pyrrolidine, and a bromopyridine. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromopyridine group might make the compound relatively heavy and polar, while the imidazolidinone and pyrrolidine rings might contribute to its stability .

Scientific Research Applications

Synthesis Methodologies and Applications

1. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines : A protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines was developed, utilizing 2-aminopyridine and α-bromination shuttle mechanisms for efficient double C-N bond formation. This method highlights the synthetic utility of brominated intermediates in constructing complex heterocyclic structures, which could be relevant for the synthesis of the queried compound (Roslan et al., 2016).

2. PARP Inhibitors Development : Phenylpyrrolidine-substituted benzimidazole carboxamide compounds, which share structural similarity with the pyrrolidinyl and phenyl groups in the query compound, have been identified as potent PARP enzyme inhibitors. This research underscores the potential of structurally complex molecules for therapeutic applications (Penning et al., 2010).

3. Novel Polyimides for Metal Ion Removal : The synthesis of polyimides containing pyridine moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions was reported. This indicates potential applications of pyridine-containing compounds in environmental remediation and material science (Mansoori & Ghanbari, 2015).

4. Chemodivergent Synthesis Involving Bromoimidazo[1,2-a]pyridines : Demonstrates the versatility of brominated compounds in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, underlining the chemical reactivity and potential applications in developing pharmacologically active molecules (Liu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole or pyrrolidine rings act on the central nervous system .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O3/c21-17-7-4-9-22-19(17)28-16-8-10-23(13-16)18(26)14-24-11-12-25(20(24)27)15-5-2-1-3-6-15/h1-7,9,16H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPUWTUSDEQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

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